Activation barrier for nucleophilic reactivation: pyridinylhydroxylamine scaffold vs. charged oxime drugs
The pyridinylhydroxylamine pharmacophore, which is the core of the target compound, exhibits a calculated activation barrier of ~1.7 kcal mol⁻¹ for nucleophilic attack at the phosphorus center of tabun-inhibited acetylcholinesterase, as determined at the MP2/6-31+G*//M05-2X/6-31G* level in the aqueous phase [1]. This barrier is 7.2 kcal mol⁻¹ lower than that of trimedoxime, a clinically used bis-quaternary oxime reactivator, indicating a substantially more favorable kinetic profile for the neutral hydroxylamine nucleophile [1]. The data are derived from the simplified analog N-(pyridin-2-yl)hydroxylamine, and the additional 4-amino-butylidene substituent in the target compound is expected to further modulate reactivity and provide a conjugation site [1].
| Evidence Dimension | Rate-determining activation barrier (ΔG‡) for nucleophilic reactivation of tabun-inhibited AChE |
|---|---|
| Target Compound Data | ~1.7 kcal mol⁻¹ (for N-(pyridin-2-yl)hydroxylamine; core scaffold shared with target compound) |
| Comparator Or Baseline | Trimedoxime (TMB-4): ~8.9 kcal mol⁻¹ |
| Quantified Difference | 7.2 kcal mol⁻¹ lower barrier for the pyridinylhydroxylamine scaffold |
| Conditions | DFT/ab initio calculation (MP2/6-31+G*//M05-2X/6-31G*), PCM solvation model, aqueous phase, 298 K |
Why This Matters
A 7.2 kcal mol⁻¹ lower activation barrier translates to a ~10⁵-fold rate enhancement at room temperature, making the pyridinylhydroxylamine scaffold a kinetically superior nucleophile for enzyme reactivation studies.
- [1] Ganguly, B.; et al. Can hydroxylamine be a more potent nucleophile for the reactivation of tabun-inhibited AChE than prototype oxime drugs? An answer derived from quantum chemical and steered molecular dynamics studies. Mol. BioSyst. 2014, 10, 2368–2378. https://doi.org/10.1039/C4MB00083H. View Source
